1-isocyanato-1-methylcyclobutane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Isocyanato-1-methylcyclobutane is an organic compound with the molecular formula C6H9NO. It is characterized by the presence of an isocyanate group (-NCO) attached to a methyl-substituted cyclobutane ring. This compound is of interest due to its unique structure and reactivity, making it valuable in various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Isocyanato-1-methylcyclobutane can be synthesized through several methods. One common approach involves the reaction of 1-methylcyclobutanamine with phosgene (COCl2) to form the isocyanate group. The reaction proceeds as follows: [ \text{RNH}_2 + \text{COCl}_2 \rightarrow \text{RNCO} + 2 \text{HCl} ] This method requires careful handling of phosgene due to its toxicity .
Industrial Production Methods: Industrial production of isocyanates, including this compound, often involves the phosgene process. non-phosgene methods are being explored to mitigate the hazards associated with phosgene. These methods include the thermal decomposition of carbamates formed from nitro-amino compounds and carbon monoxide .
Chemical Reactions Analysis
Types of Reactions: 1-Isocyanato-1-methylcyclobutane undergoes various chemical reactions, including:
Addition Reactions: Reacts with alcohols to form urethanes.
Substitution Reactions: Reacts with amines to form ureas.
Hydrolysis: Reacts with water to form amines and carbon dioxide.
Common Reagents and Conditions:
Alcohols: React with isocyanates to form urethanes under mild conditions.
Amines: React with isocyanates to form ureas, often requiring a catalyst.
Water: Hydrolysis of isocyanates occurs readily, especially in the presence of moisture.
Major Products:
Urethanes: Formed from the reaction with alcohols.
Ureas: Formed from the reaction with amines.
Amines and Carbon Dioxide: Formed from hydrolysis.
Scientific Research Applications
1-Isocyanato-1-methylcyclobutane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of polyurethanes and other polymers.
Biology: Investigated for its potential use in bioconjugation and labeling of biomolecules.
Medicine: Explored for its role in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of coatings, adhesives, and foams.
Mechanism of Action
The mechanism of action of 1-isocyanato-1-methylcyclobutane involves its reactivity with nucleophiles. The isocyanate group (-NCO) is highly electrophilic, allowing it to react readily with nucleophiles such as alcohols, amines, and water. This reactivity is due to the partial positive charge on the carbon atom of the isocyanate group, which attracts nucleophiles .
Comparison with Similar Compounds
Cyclobutyl isocyanate: Similar structure but lacks the methyl group.
1-Isocyanato-2-methylcyclobutane: Similar structure with the methyl group on a different carbon.
Phenyl isocyanate: Contains a phenyl group instead of a cyclobutane ring.
Uniqueness: 1-Isocyanato-1-methylcyclobutane is unique due to its combination of a cyclobutane ring and an isocyanate group, providing distinct reactivity and applications compared to other isocyanates .
Properties
CAS No. |
2649061-76-5 |
---|---|
Molecular Formula |
C6H9NO |
Molecular Weight |
111.1 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.